Cas no 19301-11-2 (2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol)
2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol is a benzazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fused benzazepine ring system with a hydroxyl group at the 1-position, makes it a versatile intermediate for synthesizing biologically active compounds. The compound's rigid framework and functional group compatibility allow for selective modifications, enabling the exploration of structure-activity relationships in drug discovery. Its stability and synthetic accessibility further enhance its utility as a building block for developing central nervous system (CNS) targeting agents or other therapeutic candidates. Researchers value this scaffold for its potential in designing novel pharmacophores with tailored properties.
19301-11-2 structure
Product Name:2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
CAS No:19301-11-2
MF:C10H13NO
MW:163.216322660446
CID:221959
PubChem ID:294798
Update Time:2025-06-09
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1H-3-Benzazepin-1-ol,2,3,4,5-tetrahydro-
- 2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPIN-5-OL
- [rac]-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
- 1-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepin
- 1-hydroxy-2,3,4,5-tetrahydro-3-benzazepine
- 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
- AC1L6MP4
- NSC163846
- SureCN1520386
- 1H-3-BENZAZEPIN-1-OL, 2,3,4,5-TETRAHYDRO-
- SCHEMBL1520386
- AKOS006327126
- 19301-11-2
- DTXSID80303985
- NSC-163846
- EN300-108450
-
- Inchi: 1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2
- InChI Key: YNLHBGLBJHVNTK-UHFFFAOYSA-N
- SMILES: OC1CNCCC2C=CC=CC1=2
Computed Properties
- Exact Mass: 163.09979
- Monoisotopic Mass: 163.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 310.6°C at 760 mmHg
- Flash Point: 143.9°C
- Refractive Index: 1.566
- PSA: 32.26
- LogP: 1.19450
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D660977-500mg |
1H-3-Benzazepin-1-ol, 2,3,4,5-tetrahydro- |
19301-11-2 | 95% | 500mg |
$985 | 2024-08-03 | |
| eNovation Chemicals LLC | D660977-1g |
1H-3-Benzazepin-1-ol, 2,3,4,5-tetrahydro- |
19301-11-2 | 95% | 1g |
$1185 | 2024-08-03 | |
| Enamine | EN300-108450-0.05g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 0.05g |
$344.0 | 2023-10-27 | |
| Enamine | EN300-108450-0.1g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 0.1g |
$515.0 | 2023-10-27 | |
| Enamine | EN300-108450-0.25g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 0.25g |
$735.0 | 2023-10-27 | |
| Enamine | EN300-108450-0.5g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 0.5g |
$1158.0 | 2023-10-27 | |
| Enamine | EN300-108450-1.0g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 1g |
$1485.0 | 2023-06-10 | |
| Enamine | EN300-108450-2.5g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 2.5g |
$2912.0 | 2023-10-27 | |
| Enamine | EN300-108450-5.0g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 5g |
$4309.0 | 2023-06-10 | |
| Enamine | EN300-108450-10.0g |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol |
19301-11-2 | 95% | 10g |
$6390.0 | 2023-06-10 |
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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